PF-06751979

Descripción

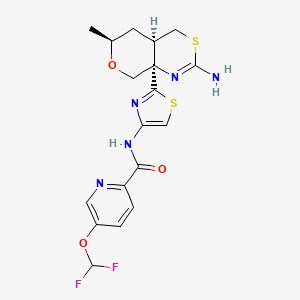

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-[(4aR,6S,8aR)-2-amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-8a-yl]-1,3-thiazol-4-yl]-5-(difluoromethoxy)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O3S2/c1-9-4-10-6-30-17(21)25-18(10,8-27-9)15-24-13(7-29-15)23-14(26)12-3-2-11(5-22-12)28-16(19)20/h2-3,5,7,9-10,16H,4,6,8H2,1H3,(H2,21,25)(H,23,26)/t9-,10-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZUHACSRMOLLV-RAALSFIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CSC(=NC2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2CSC(=N[C@]2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818339-66-0 |

Source

|

| Record name | PF-06751979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818339660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06751979 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06751979 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y0Y126GUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Target of PF-06751979: A BACE1 Inhibitor for Alzheimer's Disease

Core Target: The primary therapeutic target of PF-06751979 is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) . This enzyme is a key aspartyl protease critically involved in the amyloidogenic pathway, a central process in the pathophysiology of Alzheimer's disease. This compound is a potent, brain-penetrant small molecule designed to selectively inhibit BACE1, thereby reducing the production of amyloid-β (Aβ) peptides that are believed to be instrumental in the cerebral degeneration observed in Alzheimer's patients.

Developed by Pfizer, this compound showed promise in early clinical development due to its high selectivity for BACE1 over the homologous BACE2 and other aspartyl proteases like Cathepsin D. This selectivity is a crucial feature, as chronic inhibition of BACE2 has been linked to undesirable side effects such as hypopigmentation. Although development was discontinued as part of a broader strategic shift by Pfizer away from neurology research, the data gathered on this compound provide a valuable case study in BACE1 inhibition.

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The data consistently demonstrate high potency against BACE1 with significant selectivity over related enzymes.

| Parameter | Assay Type | Target | IC50 (nM) | Selectivity Fold | Reference |

| Potency | Binding Assay | BACE1 | 7.3 | - | |

| Fluorescence Polarization (FP) | BACE1 | 26.9 | - | ||

| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | - | ||

| Selectivity | Binding Assay | BACE2 | 194 | 26.6-fold vs BACE1 | |

| Fluorescence Polarization (FP) | BACE2 | 238 | 6.4-fold vs BACE1 | ||

| Fluorescence Polarization (FP) | Cathepsin D | >67,250 | ~2500-fold vs BACE1 |

In Vivo Pharmacodynamic Effects

Preclinical and clinical studies confirmed that this compound effectively reduces the concentration of Aβ peptides in both cerebrospinal fluid (CSF) and plasma, demonstrating target engagement in vivo.

| Species | Study Type | Dose | Effect | Reference |

| Mouse | 5-day subchronic | 50 mg/kg/day (SC) | 77% inhibition of CSF Aβx-40 at 3h post-final dose | |

| 5-day subchronic | 50 mg/kg/day (SC) | 63% reduction of brain Aβ42 at 7-9h post-final dose | ||

| Human | Phase I (MAD) | 275 mg QD (14 days) | ~92% reduction in CSF Aβ1-40 | |

| Phase I (MAD) | 275 mg QD (14 days) | ~93% reduction in CSF Aβ1-42 |

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting BACE1, the enzyme that initiates the amyloidogenic processing of the Amyloid Precursor Protein (APP). By blocking BACE1, the compound prevents the initial cleavage of APP, which is a prerequisite for the subsequent action of γ-secretase and the ultimate formation of Aβ peptides.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard industry practices for characterizing BACE1 inhibitors.

BACE1 Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a synthetic peptide substrate labeled with a FRET pair.

-

Principle: A peptide substrate contains a fluorescent donor and a quencher. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence proportional to enzyme activity.

-

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the BACE1 enzyme and FRET substrate to their working concentrations in cold assay buffer.

-

Assay Plate Setup:

-

Test Wells: Add assay buffer, diluted this compound.

-

Positive Control (100% activity): Add assay buffer and DMSO (vehicle).

-

Negative Control (0% activity): Add assay buffer, DMSO, and a known potent BACE1 inhibitor or no enzyme.

-

-

Enzyme Addition: Add the diluted BACE1 enzyme to all wells except the negative control (if no enzyme is used).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex/Em = 320/405 nm or 350/490 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data by subtracting the rate of the negative control from all other rates.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot percent inhibition versus log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular sAPPβ Production Assay

This assay measures the ability of this compound to inhibit BACE1 activity within a cellular context by quantifying the amount of secreted sAPPβ, a direct product of BACE1 cleavage of APP.

-

Principle: Human neuroglioma (H4) cells, which endogenously express APP, are treated with the inhibitor. The amount of sAPPβ released into the cell culture medium is then measured, typically by a sandwich ELISA.

-

Materials:

-

H4 human neuroglioma cell line (ATCC HTB-148).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO.

-

Human sAPPβ-w ELISA kit.

-

-

Procedure:

-

Cell Culture: Culture H4 cells in flasks until they reach ~80-90% confluency.

-

Cell Plating: Seed the H4 cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C.

-

Sample Collection: Carefully collect the conditioned medium from each well.

-

sAPPβ Quantification: Analyze the levels of sAPPβ in the conditioned medium using a specific human sAPPβ ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant sAPPβ standards provided in the ELISA kit.

-

Calculate the concentration of sAPPβ in each sample from the standard curve.

-

Calculate the percent inhibition of sAPPβ production for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against log concentration.

-

In Vivo Measurement of Aβ in Mouse Cerebrospinal Fluid (CSF)

This protocol describes the procedure for collecting CSF from anesthetized mice and measuring Aβ levels to assess the in vivo efficacy of this compound.

-

Principle: Mice are administered the compound, and CSF is collected at specific time points. The levels of Aβ40 and Aβ42 are quantified by ELISA to determine the extent of BACE1 inhibition in the central nervous system.

-

Materials:

-

Test mice (e.g., wild-type or transgenic Alzheimer's model mice).

-

This compound formulated for subcutaneous or oral administration.

-

Anesthetics (e.g., ketamine/xylazine).

-

Glass capillaries for CSF collection.

-

Protein low-binding collection tubes.

-

Human/Rat Aβ ELISA kits.

-

-

Procedure:

-

Dosing: Administer this compound to mice at the desired dose(s) and route.

-

Anesthesia: At the designated time point post-dosing, anesthetize the mouse.

-

CSF Collection: Position the anesthetized mouse in a stereotaxic frame. Expose the cisterna magna by making a small incision. Carefully puncture the dura mater with a fine glass capillary and allow the CSF to flow into the capillary via capillary action.

-

Sample Processing: Transfer the CSF (~10-15 µL) into a low-binding tube. Immediately centrifuge the sample (e.g., 13,000 g for 30 seconds) to pellet any contaminating cells, and store the supernatant at -80°C until analysis.

-

Aβ Quantification: Thaw the CSF samples on ice. Measure the concentrations of Aβ40 and Aβ42 using specific ELISA kits following the manufacturer's protocol. Samples may require dilution in the provided assay buffer.

-

-

Data Analysis:

-

Calculate the Aβ concentrations in the CSF from the ELISA standard curve.

-

Compare the Aβ levels in the treated groups to the vehicle-treated control group to determine the percent reduction in CSF Aβ.

-

Experimental and Drug Discovery Workflow

The identification and characterization of a BACE1 inhibitor

The Rise and Fall of PF-06751979: A Selective BACE1 Inhibitor for Alzheimer's Disease

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of a Promising Alzheimer's Therapeutic Candidate

The quest for a disease-modifying therapy for Alzheimer's disease (AD) has been a central challenge in neuroscience and drug development. For many years, the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary trigger of AD pathology, has been the dominant paradigm guiding therapeutic strategies.[1][2] A key enzyme in the production of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2][3] Inhibition of BACE1, therefore, represents a direct approach to reducing Aβ levels and potentially altering the course of the disease. This guide provides a detailed technical overview of the discovery and history of PF-06751979, a potent and selective BACE1 inhibitor developed by Pfizer.

The Rationale for BACE1 Inhibition and the Challenge of Selectivity

BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), the first step in the generation of Aβ peptides.[3] The development of BACE1 inhibitors has been a major focus of pharmaceutical research for AD.[1][2] However, a significant hurdle in the development of these inhibitors has been off-target effects, particularly the inhibition of the homologous enzyme BACE2.[4][5] BACE2 is involved in the processing of the premelanosome protein (PMEL17), and its inhibition can lead to hypopigmentation (a loss of hair or skin color).[4][5] Therefore, a key objective in the development of second-generation BACE1 inhibitors was to achieve high selectivity for BACE1 over BACE2 to avoid this side effect.

Discovery and Medicinal Chemistry of this compound

This compound emerged from a medicinal chemistry program at Pfizer aimed at identifying a potent, brain-penetrant BACE1 inhibitor with excellent selectivity over BACE2 and other aspartyl proteases like Cathepsin D.[4][5] The chemical structure of this compound, a thiazinamine derivative, was optimized to achieve these desired properties.[6] The key step in its synthesis involved the diastereoselective addition of a metallated thiazole to a bicyclic isoxazoline to construct the chiral quaternary center.[6]

In Vitro Potency and Selectivity

This compound demonstrated high potency against BACE1 in various in vitro assays. The selectivity for BACE1 over BACE2 was a key differentiator of this compound compared to other BACE1 inhibitors in development.[4]

| Assay Type | Target | IC50 (nM) | Selectivity (fold) | Reference |

| Binding Assay | BACE1 | 7.3 | - | [7][8] |

| Binding Assay | BACE2 | 194 | 27 | [7][8] |

| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | - | [7] |

| Fluorescence Polarization (FP) Assay | BACE2 | 238 | 8.8 | [7] |

| H4 Cellular Assay (sAPPβ production) | BACE1 | 5 | - | [7] |

Preclinical Pharmacokinetics and In Vivo Efficacy

Preclinical studies in animal models demonstrated that this compound is brain penetrant and effectively reduces Aβ levels in both the brain and cerebrospinal fluid (CSF).[4][7]

| Species | Dosing | Effect on Aβ | Reference |

| Mouse | 50 mg/kg/day (subcutaneous) | 63% reduction in brain Aβ42 at 7-9 hours; 77% inhibition of CSF Aβx-40 at 3 hours post-final dose. | [7] |

| Dog | Chronic dosing up to 9 months | No observation of hair coat color changes (hypopigmentation). | [4][5] |

Clinical Development of this compound

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy adult and elderly subjects.[9][10]

Phase I Clinical Trial Design and Results

Two main Phase I studies were conducted (NCT02509117 and NCT02793232).[9][10] These studies involved single-ascending doses (up to 540 mg) and multiple-ascending doses (up to 275 mg once daily) for up to 14 days.[9][10]

The key findings from the Phase I trials were:

-

Safety and Tolerability: this compound was generally well-tolerated at all doses, with all treatment-related adverse events being mild to moderate.[9][10]

-

Pharmacokinetics: The PK parameters were consistent across the once-daily dosing regimens, and there were no notable food effects.[9][10]

-

Pharmacodynamics: this compound led to a dose-dependent reduction in both plasma and CSF levels of Aβ peptides.[9][10] The most significant reductions were seen at the 275 mg once-daily dose, with approximately 92% and 93% reductions in CSF Aβ1-40 and Aβ1-42, respectively, at 24 hours after the Day 14 dose.[9][10]

-

Drug Interactions: A separate drug interaction study (NCT03126721) showed no clinically meaningful effect of this compound on the pharmacokinetics of midazolam, a substrate of the CYP3A4 enzyme.[9][10]

These positive results suggested that this compound had a favorable profile for further clinical development.[1][9]

Discontinuation and the Broader Context of BACE1 Inhibitors

Despite the promising Phase I data, Pfizer announced in January 2018 that it was discontinuing its neuroscience discovery and development programs, which included this compound.[1] As a result, the compound did not proceed to Phase II or III trials.[1][11]

The discontinuation of this compound was part of a larger trend of failures for BACE1 inhibitors in late-stage clinical trials.[1][3] Other BACE1 inhibitors, such as verubecestat and lanabecestat, were halted due to a lack of efficacy and, in some cases, a worsening of cognitive function.[12][13] These setbacks have raised questions about the viability of BACE1 as a therapeutic target for AD, particularly in symptomatic patients.[13][14] It is hypothesized that by the time symptoms of AD appear, the amyloid pathology may be too advanced for BACE1 inhibitors to have a beneficial effect, or that long-term, high-level inhibition of BACE1 may interfere with other important physiological processes.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the principles of the key assays can be described based on the literature.

BACE1/BACE2 Inhibition Assays (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled peptide substrate by the BACE1 or BACE2 enzyme.

Cellular Assay for Aβ Production

This type of assay uses a cell line (e.g., H4 human neuroglioma cells) that overexpresses APP to measure the effect of the inhibitor on the production of Aβ.

Signaling Pathways and Logical Relationships

The Amyloid Cascade and the Role of BACE1

The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP.

Conclusion

This compound was a well-designed BACE1 inhibitor that successfully addressed the selectivity challenge, demonstrating potent Aβ reduction in preclinical models and in human subjects with a good safety profile in Phase I studies. Its development, however, was halted due to a strategic shift at Pfizer, a decision that coincided with a series of high-profile failures of other BACE1 inhibitors in late-stage trials. The story of this compound serves as a case study in the complexities of AD drug development, highlighting the difficulty of translating a successful mechanism of action into clinical efficacy, especially in a disease with a long preclinical phase. While the future of BACE1 inhibition for AD is uncertain, the data generated from the development of compounds like this compound provide valuable lessons for the field.

References

- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of BACE1 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|PF06751979 [dcchemicals.com]

- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. f.oaes.cc [f.oaes.cc]

- 12. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]

- 14. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]

Chemical structure and properties of PF-06751979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Chemical Structure and Identification

This compound is a small molecule inhibitor characterized by a complex heterocyclic scaffold.

-

IUPAC Name: N-(2-((4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1][2]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide

-

Chemical Formula: C₁₈H₁₉F₂N₅O₃S₂

-

SMILES: NC1=NC(C2(CCN3C2SC1)C--INVALID-LINK--OC3)=CS2

-

InChI Key: ZLZUHACSRMOLLV-RAALSFIWSA-N

Physicochemical Properties

The physicochemical properties of this compound contribute to its drug-like characteristics, including its ability to penetrate the blood-brain barrier. While experimental data for pKa and aqueous solubility are not publicly available, calculated and other relevant properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 455.50 g/mol | [1] |

| XLogP3 | 1.8 | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 8 | - |

| Rotatable Bond Count | 4 | - |

| Topological Polar Surface Area | 134 Ų | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of amyloid precursor protein (APP). Its efficacy is coupled with significant selectivity over the homologous enzyme BACE2 and other aspartyl proteases, which is a critical attribute for minimizing off-target effects.

| Assay Type | Target | IC₅₀ (nM) | Selectivity (fold) |

| Radioligand Binding Assay | BACE1 | 7.3 | 26.6-fold vs BACE2 |

| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | 8.8-fold vs BACE2 |

| Fluorescence Polarization (FP) Assay | BACE2 | 238 | - |

| Fluorescence Polarization (FP) Assay | Cathepsin D | >60,000 | ~2,230-fold vs BACE1 |

| Cell-based sAPPβ Production Assay | BACE1 | 5.0 | - |

Data sourced from O'Neill, B. T., et al. (2018).[1][2][3]

Pharmacokinetics

Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of this compound following oral administration. The compound was generally well-tolerated, with dose-proportional increases in exposure.[3]

Table 4.1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Adults

| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) |

| 3 mg | 8.4 | 4.03 | 160.7 |

| 12 mg | 27.4 | 4.11 | 545.8 |

| 40 mg | 78.7 | 4.08 | 2004 |

| 160 mg | 530.8 | 3.03 | 11880 |

| 200 mg | 643.2 | 4.00 | 14810 |

| 400 mg | 1436.0 | 3.02 | 31100 |

| 540 mg | 1829.0 | 3.01 | 38510 |

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Table 4.2: Multiple Ascending Dose Pharmacokinetic Parameters in Healthy Adults (Day 14)

| Dose (once daily) | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·hr/mL) |

| 10 mg | 35.8 | 4.00 | 545 |

| 30 mg | 134.1 | 2.02 | 2154 |

| 90 mg | 438.2 | 2.03 | 7414 |

| 275 mg | 1391.0 | 2.02 | 24080 |

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed by measuring the reduction of amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) and plasma of healthy volunteers. The results demonstrated a robust, dose-dependent reduction in the levels of Aβ40 and Aβ42, confirming target engagement in the central nervous system.[3]

At a dose of 275 mg once daily for 14 days, this compound led to an approximate 92% reduction in CSF Aβ40 and a 93% reduction in CSF Aβ42.[3]

Signaling Pathway

This compound targets the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, it prevents the initial cleavage of APP into the sAPPβ and C99 fragments, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.

Experimental Protocols

BACE1 and BACE2 Fluorescence Polarization (FP) Assay

This protocol outlines the methodology for determining the in vitro potency of this compound against BACE1 and BACE2 using a fluorescence polarization assay.

Detailed Steps:

-

Compound Preparation: A dilution series of this compound is prepared in 100% DMSO.

-

Assay Plate Preparation: The diluted compound is dispensed into a 384-well black assay plate.

-

Reagent Addition: A fluorescently labeled BACE1/BACE2 substrate is added to all wells, followed by the addition of either BACE1 or BACE2 enzyme to initiate the reaction. The final concentration of the substrate is typically in the nanomolar range, and the enzyme concentration is optimized for signal-to-background ratio.

-

Incubation: The plate is incubated at 37°C for a specified period to allow for enzymatic cleavage of the substrate.

-

Reaction Termination: A stop solution is added to halt the enzymatic reaction.

-

Detection: The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in polarization indicates substrate cleavage.

-

Data Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Radioligand Binding Assay

A radioligand binding assay was also utilized to determine the binding affinity of this compound to BACE1. While a specific detailed protocol for this compound is not publicly available, a general methodology is described below.

General Protocol:

-

Membrane Preparation: Cell membranes expressing recombinant human BACE1 are prepared.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the BACE1-expressing membranes, a radiolabeled BACE1 inhibitor (radioligand), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow the binding of the radioligand and the test compound to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding. The IC₅₀ value for the test compound is determined by analyzing the competition binding data.

Clinical Development and Status

This compound underwent Phase I clinical trials (NCT02509117, NCT02793232, and NCT03126721) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult and elderly subjects. The results from these studies were promising, demonstrating good tolerability and robust, dose-dependent target engagement in the CNS.[3] However, the clinical development of this compound was discontinued as part of a strategic decision by the developer to exit neuroscience research.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

PF-06751979 synthesis pathway and key intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The synthesis involves a multi-step sequence, including a key Buchwald-Hartwig amination, an amide bond formation, and a final deprotection step. This document outlines the experimental protocols for each key reaction, presents quantitative data for the synthesis, and includes a schematic representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound (compound 3 ) commences with the commercially available starting material 1 . The key transformations involve the palladium-catalyzed coupling of a complex amine with an aryl halide, followed by amide bond formation and a final debenzoylation to yield the target molecule.

Key Intermediates

The synthesis proceeds through several key intermediates, with compounds 2 and 3 being pivotal in the construction of the final molecular architecture. The purity and yield of these intermediates are critical for the overall efficiency of the synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Buchwald-Hartwig Amination for the Synthesis of Intermediate 2

This step involves the palladium-catalyzed cross-coupling of an amine with an aryl halide to form a key carbon-nitrogen bond.

Experimental Procedure:

A solution of the aryl halide (1.0 eq) and the corresponding amine (1.2 eq) is prepared in a suitable solvent such as toluene or dioxane. To this solution, a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) are added. The reaction mixture is then heated to a temperature between 80-110 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford intermediate 2 .

Step 2: Amide Bond Formation to Yield Intermediate 3

The formation of the amide bond is achieved using standard peptide coupling reagents.

Experimental Procedure:

To a solution of intermediate 2 (1.0 eq) and the carboxylic acid (1.1 eq) in a polar aprotic solvent such as DMF or CH₂Cl₂, a coupling agent such as HATU (1.2 eq) or T3P (1.5 eq) is added, followed by a non-nucleophilic base like DIPEA (2.0 eq). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash chromatography to yield the benzoylated intermediate 3 .

Step 3: Debenzoylation to Afford this compound (Final Product)

The final step is the removal of the benzoyl protecting group under basic conditions.

Experimental Procedure:

Intermediate 3 is dissolved in methanol, and a solution of sodium methoxide (25% in methanol, 3.0 eq) is added. The reaction is stirred at room temperature. The progress of the debenzoylation is monitored by LC-MS. Once the reaction is complete, the mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then purified by preparative HPLC to provide the final product, this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound.

| Step | Reaction | Product | Yield (%) |

| 1 | Buchwald-Hartwig Amination | Intermediate 2 | 75-85% |

| 2 | Amide Bond Formation | Intermediate 3 | 80-90% |

| 3 | Debenzoylation | This compound | 60-70% |

Synthesis Pathway Diagram

Caption: Synthetic pathway of this compound.

A Technical Guide to the Scalable Synthesis of PF-06751979 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details a scalable synthetic route to PF-06751979, a potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. The information presented here is intended for research and development purposes and is compiled from peer-reviewed publications on the discovery and large-scale synthesis of this clinical candidate.[1][2][3][4]

Introduction to this compound

This compound is a brain-penetrant small molecule that has been investigated for its potential in the treatment of Alzheimer's disease.[1][4] A significant challenge in the development of BACE1 inhibitors has been achieving selectivity over the related aspartyl protease BACE2, inhibition of which can lead to undesirable side effects such as hypopigmentation.[2][4] this compound was designed to have a high degree of selectivity for BACE1 over BACE2.[1][5][6] Preclinical studies demonstrated its ability to robustly lower amyloid-β (Aβ) levels in the brain and cerebrospinal fluid.[7]

Overview of the Scalable Synthetic Route

The process development for the large-scale synthesis of this compound focused on creating a robust and scalable route suitable for producing kilogram quantities of the active pharmaceutical ingredient.[3][8] A key challenge in the initial, discovery-phase synthesis was a diastereoselective addition of a lithiated thiazole to a bicyclic isoxazoline, which was not amenable to scale-up due to reaction gelling and the instability of the organolithium intermediate.[3][8]

To overcome these limitations, a continuous stirred-tank reactor (CSTR) flow process was developed for this critical step, which significantly improved yield and reaction control.[3][8] The overall synthetic strategy is a convergent approach, involving the coupling of key fragments.

Figure 1: A high-level overview of the scalable synthetic pathway to this compound.

Key Experimental Protocols

The following protocols are adapted from the published process development work and represent the key transformations in the scalable synthesis of this compound.[8]

Formation of the Key Adduct via Continuous Flow Lithiation and Addition

This step addresses the challenge of the unstable lithiothiazole intermediate by utilizing a continuous flow process.[3][8]

-

Workflow:

Figure 2: Workflow for the continuous formation of the key adduct.

-

Methodology: A solution of the thiazole precursor in toluene and a solution of n-butyllithium in hexane/toluene are continuously fed into a series of five tandem 13 L CSTRs.[3] The bicyclic isoxazoline is also fed into the reactor system. The continuous process allows for better temperature control of the highly exothermic lithiation and minimizes the residence time of the unstable lithiothiazole intermediate.[3]

Subsequent Transformations

Following the formation of the key adduct, the synthesis proceeds through a series of more conventional batch reactions:

-

Palladium-Catalyzed Amination: The adduct undergoes amination with t-butyl carbamate.[8]

-

Reductive Cleavage of the N-O Bond: The isoxazoline ring is opened.[8]

-

Thioamidine Cyclization: Formation of the hydropyranothiazine core.[8]

-

Boc Deprotection: Removal of the Boc protecting group to yield the free amine intermediate.[8]

-

Final Amidation: The hydropyranothiazine intermediate is coupled with 5-(difluoromethoxy)picolinic acid.[8]

-

Benzamide Deprotection: Removal of the final protecting group to yield this compound.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data from the process development of the critical continuous flow step.

| Parameter | Batch Process | Continuous Flow Process (CSTR) | Reference |

| Scale | 24 kg | 70 kg | [3][8] |

| Isolated Yield | ~63% | 80% | [3][8] |

| Lithiation Time | 888 min | 32 min | [8] |

| Key Advantage | - | Improved heat exchange, better reaction control, higher yield, reduced formation of tar-like impurities. | [3][8] |

Conclusion

The scalable synthesis of this compound highlights a successful application of continuous flow chemistry to overcome challenges associated with unstable intermediates and highly exothermic reactions in large-scale pharmaceutical manufacturing.[3][8] This approach not only improved the yield and purity of the key intermediate but also enhanced the overall safety and robustness of the process. For researchers requiring access to this compound for further investigation, the synthetic route described provides a well-documented and scalable pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|PF06751979 [dcchemicals.com]

- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asymchem.com [asymchem.com]

An In-depth Technical Analysis of PF-06751979 Selectivity for BACE1 over BACE2

This technical guide provides a comprehensive overview of the selectivity profile of PF-06751979, a potent, brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a selective inhibitor of BACE1, an aspartyl protease that plays a crucial role in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] BACE1's close homolog, BACE2, shares a high degree of sequence identity, making the development of selective inhibitors challenging.[2] Non-selective inhibition of BACE2 has been associated with off-target effects, such as hypopigmentation, due to its role in processing the premelanosome protein (PMEL).[3][4] Therefore, a high degree of selectivity for BACE1 over BACE2 is a critical attribute for a therapeutic BACE1 inhibitor. This guide details the quantitative selectivity of this compound, the experimental methods used for its determination, and the relevant biological pathways.

Quantitative Selectivity Data

The selectivity of this compound for BACE1 over BACE2 has been quantified using various in vitro assays. The data consistently demonstrates a preferential inhibition of BACE1.

| Assay Type | Target | IC50 (nM) | Selectivity (Fold) | Reference |

| Binding Assay | BACE1 | 7.3 | 27 | [5] |

| BACE2 | 194 | [5] | ||

| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | 8.8 | [5] |

| BACE2 | 238 | [5] | ||

| Radioligand Binding Assay | BACE1 vs BACE2 | - | 26.6 | [6] |

| Fluorescence Polarization (FP) Assay | BACE1 vs BACE2 | - | 6.4 | [6] |

| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | - | [5] |

Experimental Protocols

The determination of BACE1 and BACE2 inhibition by this compound involves specific biochemical and cellular assays.

1. Fluorescence Polarization (FP) Assay

This assay measures the inhibition of BACE1 and BACE2 enzymatic activity.

-

Principle: The assay relies on the change in polarization of fluorescently labeled substrate upon cleavage by the enzyme. A large, uncleaved substrate-fluorophore complex tumbles slowly in solution, resulting in high fluorescence polarization. Upon enzymatic cleavage, the smaller, fluorescently labeled fragment tumbles more rapidly, leading to a decrease in polarization.

-

Protocol Outline:

-

A reaction mixture is prepared containing a specific buffer, the BACE enzyme (either BACE1 or BACE2), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by the addition of a fluorescently labeled peptide substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-3 hours).[5]

-

A stop solution is added to terminate the enzymatic reaction.[5]

-

The fluorescence polarization of the sample is measured using a suitable plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Radioligand Binding Assay

This assay directly measures the binding affinity of the inhibitor to the target enzyme.

-

Principle: A radiolabeled ligand with known affinity for the BACE active site is incubated with the enzyme in the presence of the unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the enzyme. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

-

Protocol Outline:

-

BACE1 or BACE2 enzyme is incubated with a constant concentration of a suitable radioligand.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The mixture is allowed to reach binding equilibrium.

-

The bound and free radioligand are separated (e.g., by filtration).

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The Ki or IC50 value is determined by analyzing the competition binding curves.

-

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway (Amyloidogenic Pathway)

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the Amyloid Precursor Protein (APP).[7] This cleavage, followed by γ-secretase activity, leads to the production of Aβ peptides.[7][8]

Caption: BACE1's role in the amyloidogenic processing of APP.

BACE2 Substrate Pathways

BACE2 has distinct physiological substrates, and its inhibition can lead to specific off-target effects.

Caption: Key physiological pathways involving BACE2 substrates.

Experimental Workflow for Selectivity Determination

The process of determining the selectivity of an inhibitor like this compound follows a structured workflow.

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 4. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of PF-06751979: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been investigated for its potential role in the treatment of Alzheimer's disease by modulating the production of amyloid-β (Aβ) peptides.[1][2][3][4] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for these determinations, and the relevant biological pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized using various in vitro assays, including enzymatic and cellular-based systems. The following tables summarize the key IC50 values and selectivity ratios.

Enzymatic Inhibition

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| BACE1 | Binding Assay | 7.3 | [5][6][7][8] |

| BACE2 | Binding Assay | 194 - 273 | [5][6][9][10] |

| BACE1 | Fluorescence Polarization (FP) | 26.9 | [6][10] |

| BACE2 | Fluorescence Polarization (FP) | 238 | [6][10] |

Cellular Activity

| Cell Line | Assay | Endpoint Measured | IC50 (nM) | Reference |

| H4 (human neuroglioma) | Cellular Assay | sAPPβ Production | 5 | [6][10] |

Selectivity Profile

| Comparison | Assay Type | Selectivity Ratio (Fold) | Reference |

| BACE2 / BACE1 | Binding Assay | ~27 | [7][8] |

| BACE2 / BACE1 | Radioligand Binding | 26.6 | [1][9] |

| BACE2 / BACE1 | Fluorescence Polarization | 6.4 | [1][9] |

| Cathepsin D / BACE1 | Fluorescence Polarization | ~2500 | [1][9] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting BACE1, a key aspartyl protease in the amyloidogenic pathway. BACE1 is responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a critical step in the generation of Aβ peptides that are central to the amyloid cascade hypothesis of Alzheimer's disease.[4][11] The diagram below illustrates this pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following sections describe the protocols used to characterize this compound.

BACE1 and BACE2 Fluorescence Polarization (FP) Assay

This enzymatic assay quantifies the inhibitory effect of this compound on the cleavage of a fluorescently labeled peptide substrate by BACE1 or BACE2.

-

Reagents and Preparation :

-

Assay Buffer : 100 mM Sodium Acetate (pH 4.5), 0.001% Tween 20.[6]

-

Enzymes : Recombinant human BACE1 and BACE2.

-

Substrate : A specific peptide substrate for BACE cleavage, labeled with a fluorescent tag.

-

Compound : this compound is serially diluted to create a dose-response curve.

-

Stop Solution : 1.5 µM streptavidin in Dulbecco's PBS.[10]

-

-

Procedure :

-

The assay is conducted in 384-well plates.

-

7.5 µL of the BACE substrate is added to each well.[6] Background wells receive only the assay buffer.

-

The enzymatic reaction is initiated by adding 7.5 µL of BACE1 or BACE2 enzyme solution to all wells except the background controls.[6]

-

The final concentrations are typically 0.15 nM for BACE1 and 2.5 nM for BACE2, with a substrate concentration of 150 nM.[10]

-

Plates are sealed and incubated at 37°C. Incubation times are typically 1 hour for BACE2 and 3 hours for BACE1.[10]

-

The reaction is terminated by adding 15 µL of the stop solution to each well.[10]

-

-

Data Analysis :

-

The plate is read using a suitable instrument to measure fluorescence polarization.

-

Percent inhibition is calculated relative to control wells (no enzyme for 100% effect, no compound for 0% effect).[10]

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal four-parameter logistic model.[10]

-

Cellular sAPPβ Production Assay in H4 Cells

This cell-based assay measures the ability of this compound to inhibit BACE1 activity within a cellular context, by quantifying the reduction in the secreted sAPPβ fragment.

-

Cell Culture :

-

Compound Treatment :

-

sAPPβ Quantification (ELISA) :

-

Concurrently, 384-well ELISA plates are coated overnight at 4°C with an Aβ capture antibody (e.g., 4 µg/mL in sodium bicarbonate buffer).[10]

-

After compound incubation, conditioned media from the H4 cell plates is transferred to the antibody-coated ELISA plates.

-

Standard ELISA procedures are followed, involving incubation, washing, addition of a detection antibody, and a substrate for signal generation.

-

The amount of sAPPβ is quantified by measuring the signal (e.g., absorbance or fluorescence).

-

-

Data Analysis :

-

The reduction in sAPPβ levels in treated cells is compared to vehicle-treated controls.

-

IC50 values are calculated from the dose-response curve using a suitable curve-fitting algorithm.

-

Experimental Workflow Visualization

The general workflow for determining the in vitro IC50 of an inhibitor like this compound follows a structured process from compound preparation to data analysis.

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|PF06751979 [dcchemicals.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. file.glpbio.com [file.glpbio.com]

- 11. Experimental Alzheimer Drugs Targeting Beta-Amyloid and the Amyloid Hypothesis | Research - Edubirdie [edubirdie.com]

Preclinical Development of PF-06751979: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The development of BACE1 inhibitors has been a key strategy in the pursuit of disease-modifying therapies for Alzheimer's disease. This compound was designed to offer high potency, brain penetrance, and selectivity over related aspartyl proteases, particularly BACE2, to minimize off-target effects.[1][2][3] This document summarizes the key quantitative data, experimental protocols, and relevant biological pathways involved in the preclinical assessment of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound generated extensive quantitative data to characterize its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. BACE1 | Reference |

| BACE1 | Binding Assay | 7.3 | - | [4] |

| Fluorescence Polarization (FP) | 26.9 | - | [4] | |

| Cellular (sAPPβ production in H4 cells) | 5 | - | [4] | |

| BACE2 | Binding Assay | 194 | 26.6-fold | [4][5] |

| Fluorescence Polarization (FP) | 238 | 6.4-fold | [4][5] | |

| Cathepsin D | Fluorescence Polarization (FP) | >2500-fold vs. BACE1 | ~2500-fold | [5] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Administration | Dose | Time Point | Endpoint | Result | Reference |

| Mouse | Subcutaneous (SC), 5 days | 50 mg/kg/day | 7-9 hours post-last dose | Brain Aβ42 reduction | 63% inhibition | [4] |

| Mouse | Subcutaneous (SC), 5 days | 50 mg/kg/day | 3 hours post-last dose | CSF Aβx-40 reduction | >77% inhibition | [4] |

| Dog | Not specified | Not specified | Not specified | Hair coat color change | No changes observed up to 9 months | [2][3][6] |

Experimental Protocols

Detailed methodologies were employed to assess the pharmacological profile of this compound. The key experimental protocols are outlined below.

In Vitro Assays

-

BACE1 and BACE2 Binding Assays: The inhibitory activity of this compound against BACE1 and BACE2 was determined using a radioligand binding assay or a fluorescence polarization (FP) assay.[5] These assays measure the ability of the compound to displace a known ligand from the active site of the enzyme, thereby quantifying its binding affinity.

-

Cellular sAPPβ Production Assay: Human H4 neuroglioma cells were treated with varying concentrations of this compound. The level of soluble amyloid precursor protein β (sAPPβ), a direct product of BACE1 activity, in the cell culture medium was quantified to determine the compound's cellular potency.[4]

-

Selectivity Assays: To assess selectivity, the inhibitory activity of this compound was tested against related aspartyl proteases, such as BACE2 and Cathepsin D, using similar binding or enzymatic assays.[5] A key concern with non-selective BACE inhibitors is the potential for hypopigmentation due to BACE2 inhibition, which affects the processing of the premelanosome protein (PMEL17).[1][2][3]

In Vivo Studies

-

Animal Models: Preclinical in vivo studies were conducted in mice and dogs to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound.[2][4][5]

-

Drug Administration and Dosing: In mice, this compound was administered subcutaneously once daily for 5 days at doses of 10 or 50 mg/kg/day to assess its effect on brain and cerebrospinal fluid (CSF) amyloid-β (Aβ) levels.[4] Long-term toxicology studies in dogs involved chronic dosing for up to 9 months.[2][3]

-

Biomarker Analysis: Following drug administration, brain and CSF samples were collected at various time points.[4] The concentrations of Aβ40 and Aβ42 were measured to determine the extent and duration of BACE1 inhibition in the central nervous system.[5]

-

Safety and Tolerability Assessment: In long-term studies in dogs, a key safety endpoint was the observation for any changes in hair coat color, which would indicate off-target BACE2 inhibition.[2][3][6]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on BACE1.

Caption: A typical workflow for preclinical in vivo studies of this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent BACE1 inhibitor with excellent selectivity over BACE2 and Cathepsin D.[4][5] In vivo studies confirmed its ability to penetrate the brain and reduce Aβ levels in both brain tissue and cerebrospinal fluid, key indicators of target engagement.[4][5] Importantly, long-term studies in dogs did not reveal any signs of hypopigmentation, a side effect associated with non-selective BACE inhibitors, supporting the in vivo selectivity of this compound for BACE1.[2][3][5] Although the clinical development of this compound was discontinued for strategic reasons by Pfizer, the preclinical data package highlights a successful drug design strategy that achieved high potency, selectivity, and in vivo efficacy, providing valuable insights for the continued development of BACE1 inhibitors for Alzheimer's disease.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-06751979 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[4] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of this neurodegenerative disorder.[4] this compound has demonstrated excellent brain penetration and broad selectivity over other related aspartyl proteases, including BACE2.[1][3][5]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar BACE1 inhibitors.

BACE1 Signaling Pathway in Amyloid-β Production

BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately results in the generation of Aβ peptides. The following diagram illustrates this critical signaling pathway.

Caption: BACE1 initiates APP processing, leading to Aβ production.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key potency and selectivity data.

| Assay Type | Target | IC50 Value (nM) | Reference |

| Binding Assay | BACE1 | 7.3 | [1][5] |

| Binding Assay | BACE2 | 194 | [1][5] |

| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | [1][5] |

| Fluorescence Polarization (FP) Assay | BACE2 | 238 | [1][5] |

| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | [1][5] |

Experimental Protocols

BACE1/BACE2 Fluorescence Polarization (FP) Assay

This assay measures the inhibition of BACE1 or BACE2 activity by detecting changes in the fluorescence polarization of a fluorescently labeled peptide substrate.

Experimental Workflow Diagram

Caption: Workflow for the BACE1/BACE2 FP assay.

Detailed Methodology

Materials:

-

Recombinant human BACE1 and BACE2 enzymes

-

Fluorescently labeled peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound

-

Stop solution (e.g., 1.5 µM streptavidin in Dulbecco's PBS)[5]

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the diluted compound or vehicle control to the wells of a 384-well plate.

-

Add the BACE1 or BACE2 enzyme solution to each well. The final concentration of BACE1 is typically 0.15 nM, and for BACE2, it is 2.5 nM.[5]

-

Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.[6]

-

Initiate the enzymatic reaction by adding the fluorescently labeled peptide substrate to each well. A typical final substrate concentration is 150 nM.[5]

-

Incubate the plate at 37°C. The incubation time is generally 1 hour for BACE2 and 3 hours for BACE1.[5]

-

Stop the reaction by adding 15 µL of the stop solution to all wells.[5]

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-enzyme and no-compound controls.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal four-parameter logistic model.[5]

Cellular sAPPβ Production Assay

This cell-based assay measures the ability of this compound to inhibit BACE1 activity within a cellular context by quantifying the levels of secreted sAPPβ.

Detailed Methodology

Materials:

-

H4 human neuroglioma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

GlutaMAX supplement

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

384-well tissue culture plates

-

384-well black Nunc Maxisorp plates for ELISA

-

Aβ antibody for coating (e.g., 4 µg/mL in coating buffer)

-

Coating buffer (0.1 M sodium bicarbonate, pH 8.8-9.0)

-

Detection antibody and substrate for ELISA

Procedure:

-

Culture H4 cells in DMEM supplemented with 10% FBS and 200 mM GlutaMAX.[5]

-

Seed the H4 cells into 384-well tissue culture plates at a density of 4500 cells/well in 50 µL of media and incubate overnight.[5]

-

The next day, carefully remove the media and wash the cells once with PBS.

-

Add 25 µL of fresh media to each well.

-

Prepare a dose-response curve of this compound and add it to the cells. The highest concentration tested is typically 30 µM with a final DMSO concentration of 1%.[5]

-

Include control wells with vehicle (DMSO) and a known BACE1 inhibitor as a positive control.

-

Incubate the cells with the compound overnight in a 37°C incubator.[5]

-

Concurrently, coat 384-well black Nunc Maxisorp plates with 10 µL of 4 µg/mL Aβ antibody in coating buffer and incubate overnight at 4°C.[5]

-

After the overnight incubation with the compound, collect the conditioned media from the H4 cells.

-

Perform an ELISA to quantify the amount of sAPPβ in the conditioned media using the antibody-coated plates.

-

Develop the ELISA and read the signal on a plate reader.

-

Calculate the percent inhibition of sAPPβ production for each compound concentration and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06751979 Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that is a key enzyme in the amyloidogenic pathway which produces amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[2][3] As a BACE1 inhibitor, this compound has been investigated as a potential therapeutic agent for Alzheimer's disease.[3][4] This document provides detailed application notes and protocols for setting up a fluorescence polarization (FP) assay to characterize the binding of this compound to BACE1.

Fluorescence polarization is a robust and homogeneous technique ideal for studying molecular interactions in solution, making it well-suited for high-throughput screening and characterization of enzyme inhibitors.[5][6] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. Competitive inhibitors, such as this compound, will displace the tracer from the protein's active site, causing a decrease in fluorescence polarization.

Signaling Pathway and Mechanism of Action

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site. This is the initial and rate-limiting step in the production of the Aβ peptide. Subsequent cleavage of the resulting C-terminal fragment by γ-secretase releases the Aβ peptide. This compound is a small molecule inhibitor that binds to the active site of BACE1, preventing the cleavage of APP and thereby reducing the production of Aβ peptides.[2][3]

Caption: BACE1 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound as determined by fluorescence polarization and other binding assays.

| Target | Assay Type | IC50 (nM) | Reference |

| BACE1 | Binding Assay | 7.3 | [1] |

| BACE1 | Fluorescence Polarization | 26.9 | [1] |

| BACE2 | Binding Assay | 194 | [1] |

| BACE2 | Fluorescence Polarization | 238 | [1] |

| Selectivity | Fold Selectivity (BACE2/BACE1) | Assay Type | Reference |

| This compound | 26.6 | Radioligand Binding | [2][7] |

| This compound | 6.4 | Fluorescence Polarization | [2][7] |

| Selectivity over other Aspartyl Proteases | Fold Selectivity | Assay Type | Reference |

| Cathepsin D | ~2500 | Fluorescence Polarization | [2][7] |

Experimental Protocols

Principle of the Fluorescence Polarization Assay

The fluorescence polarization assay for this compound is a competitive binding assay. A fluorescently labeled peptide tracer, which is a known substrate or ligand for BACE1, is used. In the absence of a competitive inhibitor, the tracer binds to BACE1, resulting in a high polarization value. When this compound is introduced, it competes with the tracer for binding to the BACE1 active site. This displacement of the tracer leads to a decrease in the polarization signal, which is proportional to the concentration of the inhibitor.

Materials and Reagents

-

Enzyme: Recombinant human BACE1 (catalytic domain)

-

Tracer: A fluorescently labeled peptide substrate/ligand for BACE1 (e.g., a derivative of the APP Swedish mutation sequence labeled with a fluorophore like 5-FAM or TAMRA).

-

Inhibitor: this compound

-

Assay Buffer: e.g., 50 mM Sodium Acetate, pH 4.5, with 0.1% (v/v) Triton X-100.

-

Microplates: Black, low-binding, 96- or 384-well microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow

Caption: Experimental workflow for the this compound FP assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

-

Prepare working solutions of BACE1 enzyme and the fluorescent tracer in assay buffer at 2X the final desired concentration. The optimal concentrations of enzyme and tracer should be determined empirically by performing a saturation binding experiment.

-

-

Assay Plate Setup (for a 100 µL final volume):

-

Add 50 µL of the this compound serial dilutions to the wells of the microplate.

-

Include control wells:

-

Negative Control (0% inhibition): 50 µL of assay buffer with DMSO (no inhibitor).

-

Positive Control (100% inhibition): 50 µL of a high concentration of a known BACE1 inhibitor or buffer without enzyme.

-

-

Add 25 µL of the 2X BACE1 enzyme solution to all wells.

-

Add 25 µL of the 2X fluorescent tracer solution to all wells.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature, protected from light, for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

-

The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.

-

Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the tracer binding.

-

Conclusion

The fluorescence polarization assay is a powerful and efficient method for characterizing the binding of small molecule inhibitors like this compound to their target enzymes. This application note provides a comprehensive overview and a detailed protocol for setting up a robust and reproducible FP assay for BACE1. The provided quantitative data and workflow diagrams serve as valuable resources for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Radioligand Binding Assay for PF-06751979

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. As a brain-penetrant small molecule, this compound has been investigated for its potential to reduce Aβ levels.[1] Radioligand binding assays are crucial for determining the affinity and selectivity of compounds like this compound for their target enzyme. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with BACE1.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage event is the first step in the amyloidogenic pathway, leading to the generation of Aβ peptides. The subsequent cleavage of the remaining C-terminal fragment by γ-secretase results in the release of Aβ peptides of various lengths, primarily Aβ40 and Aβ42.

References

Application Notes and Protocols: Cell-Based Assay for Aβ Reduction with PF-06751979

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The cleavage of amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting step in the production of Aβ peptides, primarily Aβ1-40 and Aβ1-42. Inhibition of BACE1 is a key therapeutic strategy for reducing Aβ levels. PF-06751979 is a potent and selective inhibitor of BACE1.[1] This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in reducing Aβ production.

This compound has demonstrated dose-dependent reduction of Aβ peptides in both plasma and cerebrospinal fluid (CSF) in clinical studies.[2] In a cellular context, it has shown high potency in inhibiting the production of sAPPβ, a product of APP cleavage by BACE1, with an IC50 of 5 nM in H4 cells.[3] This application note describes a robust in vitro cell-based assay to quantify the reduction of secreted Aβ1-40 and Aβ1-42, providing a critical tool for the preclinical assessment of BACE1 inhibitors like this compound.

Signaling Pathway of Amyloid-Beta Production

The amyloidogenic pathway begins with the cleavage of the amyloid precursor protein (APP) by BACE1. This initial cleavage releases the soluble N-terminal fragment of APP (sAPPβ) and leaves a membrane-bound C-terminal fragment known as C99. The C99 fragment is then subsequently cleaved by the γ-secretase complex, leading to the generation and secretion of Aβ peptides of varying lengths, most notably Aβ1-40 and Aβ1-42. BACE1 inhibitors, such as this compound, block the initial cleavage of APP, thereby preventing the formation of C99 and the subsequent production of Aβ peptides.

Amyloidogenic processing of APP and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and provide representative data from a cell-based Aβ reduction assay.

Table 1: In Vitro Potency of this compound

| Parameter | Assay Type | Value (IC50) | Reference |

| BACE1 Inhibition | Binding Assay | 7.3 nM | [3] |